4-(Fluoromethyl)piperidine-1-carboximidamide

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for 4-(Fluoromethyl)piperidine-1-carboximidamide are not available, general methods for the synthesis of piperazine derivatives have been reported. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

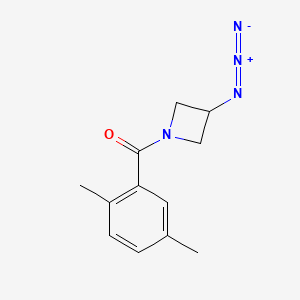

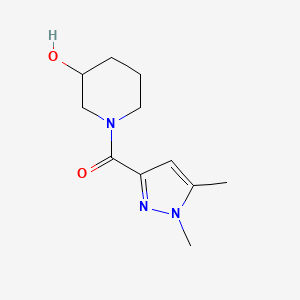

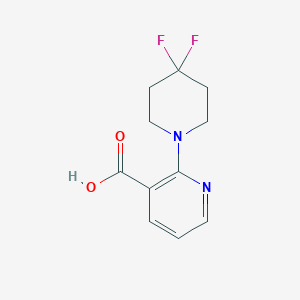

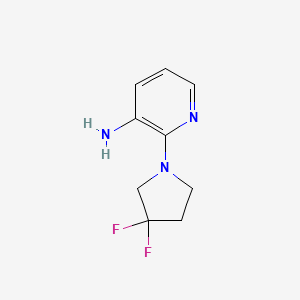

The molecular structure of this compound consists of a piperidine ring with a fluoromethyl group at the 4-position and a carboximidamide group attached to the nitrogen of the piperidine ring.Aplicaciones Científicas De Investigación

Nucleophilic Aromatic Substitution and Synthetic Applications

A study discusses the nucleophilic aromatic substitution reactions involving piperidine derivatives, providing insights into the mechanisms and kinetics of these reactions. Such reactions are foundational in organic synthesis, potentially including the synthesis of compounds like 4-(Fluoromethyl)piperidine-1-carboximidamide (Pietra & Vitali, 1972).

Pharmacophoric Applications in Drug Discovery

Research on arylcycloalkylamines, including phenyl piperidines, highlights their significance as pharmacophoric groups in antipsychotic agents. This suggests a potential area of study for this compound in exploring its affinity for D2-like receptors, which are targeted by many antipsychotic medications (Sikazwe et al., 2009).

Role in Drug Discovery and Development

A comprehensive review of spiropiperidines in drug discovery programs over the last ten years reveals the growing interest in these compounds for their novel three-dimensional chemical space. This could imply research avenues for this compound in medicinal chemistry, especially in the development of new therapeutic agents (Griggs, Tape, & Clarke, 2018).

Pharmacological and Biological Activities

Studies on Piper species and their derivatives underline the vast potential of piperidine-based compounds in various therapeutic areas, including anticonvulsant, anti-inflammatory, and antimicrobial applications. These findings suggest that this compound could be investigated for similar biological activities (Salehi et al., 2019).

Direcciones Futuras

While specific future directions for 4-(Fluoromethyl)piperidine-1-carboximidamide are not available, piperidine derivatives are recognized as important synthetic fragments for designing drugs and have a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mecanismo De Acción

Target of Action

The primary targets of 4-(Fluoromethyl)piperidine-1-carboximidamide are EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell signaling pathways, regulating cell growth and division. EGFR is a receptor tyrosine kinase involved in the regulation of cell proliferation, while BRAF is a protein kinase that plays a role in the MAPK/ERK pathway, a signaling pathway that regulates cell division and differentiation. CDK2 is a cyclin-dependent kinase that regulates the cell cycle .

Mode of Action

this compound interacts with its targets by inhibiting their activity. It has been found to inhibit EGFR with IC50 values ranging from 96 to 127nM . It also exhibits potent inhibitory activity against BRAFV600E and CDK2 .

Biochemical Pathways

The inhibition of EGFR, BRAF, and CDK2 by this compound affects multiple biochemical pathways. The inhibition of EGFR can disrupt the MAPK/ERK pathway, leading to reduced cell proliferation. The inhibition of BRAFV600E can also disrupt the MAPK/ERK pathway, leading to cell cycle arrest. The inhibition of CDK2 can lead to cell cycle arrest in the G1 phase .

Pharmacokinetics

In silico adme/pharmacokinetic analysis was considered in the study

Result of Action

The inhibition of EGFR, BRAF, and CDK2 by this compound results in antiproliferative effects against cancer cells. It has been found to have potent inhibitory activity against cancer cell proliferation .

Análisis Bioquímico

Biochemical Properties

4-(Fluoromethyl)piperidine-1-carboximidamide plays a crucial role in various biochemical reactions. It has been studied for its interactions with several enzymes, proteins, and other biomolecules. Notably, this compound has been identified as a potent inhibitor of enzymes such as epidermal growth factor receptor (EGFR), BRAF, and cyclin-dependent kinase 2 (CDK2) . These interactions are significant because they can lead to the inhibition of cancer cell proliferation. The compound’s ability to inhibit these enzymes suggests that it may interfere with key signaling pathways involved in cell growth and survival.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has demonstrated antiproliferative activity against several cancer cell lines, including MCF-7, HT-29, and Panc-1 . By inhibiting enzymes such as EGFR, BRAF, and CDK2, this compound disrupts cell signaling pathways that are essential for cancer cell survival and proliferation. Additionally, this compound has been shown to affect gene expression and cellular metabolism, further contributing to its antiproliferative effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of enzymes such as EGFR, BRAF, and CDK2, leading to their inhibition . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting cell signaling pathways that promote cell growth and survival. Furthermore, this compound may induce changes in gene expression, contributing to its overall antiproliferative effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of target enzymes . Prolonged exposure to this compound may lead to adaptive cellular responses, potentially reducing its efficacy over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and exhibits antiproliferative activity without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, highlighting the importance of determining an optimal dosage for therapeutic applications. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain concentration.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and alter the levels of various metabolites. Understanding the metabolic pathways of this compound is crucial for optimizing its pharmacokinetic properties and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The efficient transport and distribution of this compound are essential for its therapeutic efficacy, as they determine the compound’s availability at target sites.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy. Understanding the subcellular distribution of this compound is important for elucidating its mechanism of action and optimizing its therapeutic potential.

Propiedades

IUPAC Name |

4-(fluoromethyl)piperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FN3/c8-5-6-1-3-11(4-2-6)7(9)10/h6H,1-5H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJDKNZUCKHLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CF)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.